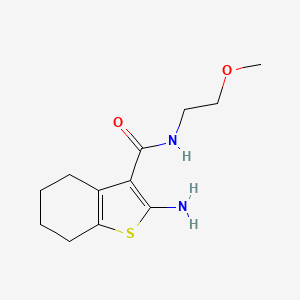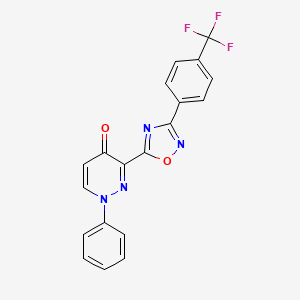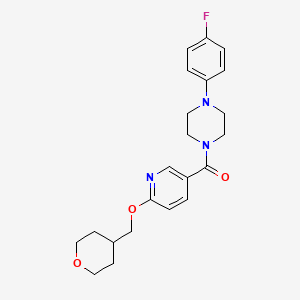![molecular formula C20H23N5O4 B2480092 9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-46-8](/img/structure/B2480092.png)
9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : Various methods have been explored for synthesizing pyrimidine derivatives, including 9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. These methods involve multistep synthesis processes, starting from different precursors and using various catalysts and conditions to obtain the desired compounds (imo, Rybár, & Alföldi, 1995); (Furrer, Wágner, & Fehlhaber, 1994).
Urease Inhibition : Pyrimidine derivatives, including those related to this compound, have shown potential as urease inhibitors. This is an important area in medicinal chemistry due to urease's role in various diseases (Rauf et al., 2010).
Potential as Antioxidants : Some pyrimidine derivatives exhibit antioxidant properties, which are significant for their potential therapeutic applications. The efficiency of these compounds as antioxidants has been studied, indicating a promising area for further research (Cahyana, Liandi, & Zaky, 2020).
Biochemical Applications
Antithrombotic Properties : Certain pyrimidine derivatives have been found to possess antithrombotic properties. This suggests a potential application in the treatment or prevention of thrombosis (Furrer, Wágner, & Fehlhaber, 1994).
Anticancer Activity : Some pyrimidine derivatives have shown anticancer activities, making them potential candidates for drug development in oncology. This is particularly important given the ongoing search for new therapeutic agents in cancer treatment (Hayallah, 2017).
Potential in Treating Neurological Disorders : The structural similarity of these compounds to certain neurotransmitters and their interaction with various receptors in the brain suggest potential applications in treating neurological disorders.
Mechanism of Action
Target of Action
It is known that pyridopyrimidine derivatives, to which this compound belongs, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that pyridopyrimidine derivatives can affect several biochemical pathways due to their broad spectrum of pharmacological activity .
Result of Action
It’s known that pyridopyrimidine derivatives can have various biological activities .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-9-25-18(26)16-17(22(2)20(25)27)21-19-23(10-6-11-24(16)19)14-8-7-13(28-3)12-15(14)29-4/h5,7-8,12H,1,6,9-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHVWRYDQHCVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)








